9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Overview
Description
9-(Hydroxymethyl)acridine-10(1h)-carboxamide is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
A related compound, cma, is known to be a murine-selective sting agonist . STING (Stimulator of Interferon Genes) is a critical component of the innate immune response, playing a role in the detection and response to cytosolic DNA .
Mode of Action
It’s worth noting that cma, a related compound, directly binds to sting and triggers a strong antiviral response through the tbk1/irf3 route
Biochemical Analysis
Biochemical Properties
Acridine derivatives are known to interact with various enzymes and proteins . The specific nature of these interactions would depend on the structure of the compound and the biological context.
Cellular Effects
Acridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Acridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1- or 2-naphthylamines with aromatic aldehydes, followed by further reactions to introduce the hydroxymethyl and carboxamide groups . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-(Hydroxymethyl)acridine-10(1h)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: Reduction reactions can modify the acridine ring or the carboxamide group.
Substitution: Substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-(carboxymethyl)acridine-10(1h)-carboxamide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
9-(Hydroxymethyl)acridine-10(1h)-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
- 9-Methyl acridine
- 9-Carboxyacridine
- 9-Aminoacridine
Comparison: Compared to these similar compounds, 9-(Hydroxymethyl)acridine-10(1h)-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups. These functional groups confer distinct chemical properties and reactivity, making it a versatile compound for various applications. For instance, the hydroxymethyl group enhances its solubility in water, while the carboxamide group provides additional sites for chemical modification .
Properties
IUPAC Name |
9-(hydroxymethyl)-1H-acridine-10-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRKOEWAECPINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987434 | |
Record name | 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68011-71-2 | |
Record name | 9-Hydroxymethyl-10-carbamoylacridan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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